Calaxin

Description

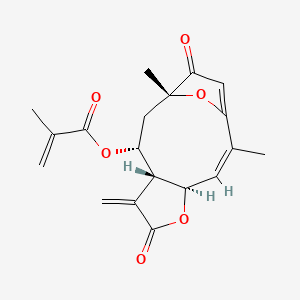

Structure

2D Structure

3D Structure

Properties

CAS No. |

30412-86-3 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16+,19-/m1/s1 |

InChI Key |

RYBHZNMPMHOBAR-IRNKKCRZSA-N |

SMILES |

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

The Calaxin Protein: A Calcium-Dependent Modulator of Ciliary and Flagellar Motility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calaxin (also known as EFCAB1 or CLXN) is a neuronal calcium sensor (NCS) family protein that plays a pivotal role in the regulation of ciliary and flagellar motility. As a Ca²⁺-binding protein, this compound functions as a key component of the outer dynein arm (ODA) docking complex (OAD-DC), where it is essential for the stable attachment of ODAs to the doublet microtubules of the axoneme. This Ca²⁺-dependent modulation of ODA activity is critical for the proper waveform and beating of cilia and flagella, impacting diverse physiological processes from sperm motility to mucociliary clearance. Dysfunctional this compound has been implicated in primary ciliary dyskinesia (PCD), a genetic disorder characterized by chronic respiratory infections, situs inversus, and infertility. This technical guide provides a comprehensive overview of the function of this compound, including its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its role.

Core Function and Mechanism of Action

This compound is a highly conserved protein across metazoans, highlighting its fundamental role in ciliary and flagellar biology. Its primary function is twofold, involving both a structural and a regulatory role within the axoneme.

1.1. Structural Role: Stabilization of the Outer Dynein Arm Docking Complex

This compound is an integral component of the pentameric OAD-DC in vertebrates, which also includes CCDC151, CCDC114, TTC25, and ARMC4.[1] This complex is responsible for anchoring the ODA, the main force generator for ciliary beating, to the doublet microtubules. Cryo-electron tomography (cryo-ET) studies have revealed that this compound is crucial for stabilizing this interaction. In the absence of this compound, the OADs are only partially lost, indicating that other docking complex components can still tether the ODA to the microtubule, but this attachment is unstable.[1] Recombinant this compound can autonomously rescue the deficient docking complex structure in this compound-/- axonemes, demonstrating its direct role in stabilizing the OAD-DMT interaction.[1] This stabilizing function of this compound appears to be independent of its calcium-binding ability.

1.2. Regulatory Role: Ca²⁺-Dependent Modulation of Dynein Activity

This compound possesses three EF-hand motifs, which are characteristic Ca²⁺-binding domains. The binding of Ca²⁺ to these motifs induces a conformational change in this compound, which in turn modulates the activity of the ODA. In ascidian sperm, this compound directly interacts with the β-dynein heavy chain of the OAD in a Ca²⁺-dependent manner. This interaction is thought to suppress the microtubule sliding velocity of the ODA at high Ca²⁺ concentrations, leading to changes in the flagellar waveform necessary for chemotaxis.

A study utilizing a mutant E130A-Calaxin in zebrafish, which is deficient in calcium binding, elegantly demonstrated the Ca²⁺-dependent regulatory function. While this mutant could still rescue the structural defect of OAD reduction in this compound-/- sperm, it failed to restore the calcium-induced asymmetric beating of the flagella. This directly links this compound's calcium-binding capability to the regulation of the flagellar waveform.

Signaling Pathway

The signaling pathway involving this compound is a localized, intracellular cascade triggered by changes in intracellular Ca²⁺ concentration.

An external or internal stimulus (e.g., a chemoattractant for sperm) triggers the opening of Ca²⁺ channels in the cell membrane, leading to an influx of Ca²⁺ ions and a local increase in their concentration within the cilium or flagellum. These Ca²⁺ ions then bind to the EF-hand motifs of this compound, which is localized at the OAD-DC. The binding of Ca²⁺ induces a conformational change in this compound, activating it. The active this compound-Ca²⁺ complex then interacts with the OAD, modulating its motor activity. This regulation of dynein-driven microtubule sliding results in a change in the ciliary or flagellar beating pattern, allowing the cell to respond to the initial stimulus.

Quantitative Data

Quantitative analysis of this compound's interactions is crucial for a complete understanding of its function. While comprehensive data is still being gathered, some key quantitative parameters have been determined.

| Interaction | Technique | Parameter | Value | Organism |

| This compound - Ca²⁺ | Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 3 | Ciona intestinalis |

| This compound - Ca²⁺ | Equilibrium Dialysis | Dissociation Constant (Kd) | Data not yet available in published literature | - |

| This compound - Dynein | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | Data not yet available in published literature | - |

| This compound - Tubulin | Co-sedimentation Assay | Dissociation Constant (Kd) | Data not yet available in published literature | - |

Note: While the stoichiometry of Ca²⁺ binding to Ciona this compound has been determined, the precise dissociation constants (Kd) for its interactions with Ca²⁺, dynein, and tubulin are not yet widely available in the public domain and represent an active area of research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

4.1. In Vitro Rescue Experiment with Recombinant this compound

This experiment is designed to determine if recombinant this compound can restore the OAD structure in axonemes isolated from this compound-/- organisms.

Methodology:

-

Axoneme Isolation: Sperm from wild-type and this compound-/- zebrafish are collected and demembranated using a buffer containing 1% Triton X-100 to isolate the axonemes.

-

Recombinant Protein Purification: The coding sequence for zebrafish this compound is cloned into an expression vector with an N-terminal mEGFP tag. The recombinant protein is expressed in E. coli and purified using affinity chromatography.

-

Incubation: Isolated this compound-/- axonemes are incubated with the purified mEGFP-Calaxin protein (or mEGFP alone as a negative control) in a reaction buffer (e.g., 20 mM HEPES, 5 mM MgSO₄, 1 mM DTT, 1 mM EGTA, pH 7.4) for 1 hour at room temperature.

-

Cryo-Electron Tomography (Cryo-ET): The axonemes are then applied to EM grids, vitrified by plunge-freezing in liquid ethane, and imaged using a transmission electron microscope equipped with a cryo-stage. Tilt series are collected and reconstructed to visualize the three-dimensional structure of the OAD-DC.

-

Fluorescence Microscopy: A portion of the incubated samples is observed under a fluorescence microscope to confirm the binding of mEGFP-Calaxin to the axonemes.

4.2. Isothermal Titration Calorimetry (ITC) for Ca²⁺ Binding

ITC is used to directly measure the thermodynamic parameters of Ca²⁺ binding to this compound, including the stoichiometry (n), binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: Recombinant this compound is extensively dialyzed against a Ca²⁺-free buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, pH 7.5) treated with Chelex resin to remove any contaminating divalent cations. The protein concentration is accurately determined. A concentrated solution of CaCl₂ is prepared in the same Chelex-treated buffer.

-

ITC Measurement: The ITC experiment is performed using a microcalorimeter. The sample cell is filled with the this compound solution (typically 20-50 µM), and the injection syringe is filled with the CaCl₂ solution (typically 1-2 mM).

-

Titration: A series of small injections (e.g., 2-5 µL) of the CaCl₂ solution are made into the sample cell containing this compound at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat change associated with each injection is measured. The resulting data are fitted to a suitable binding model (e.g., a sequential binding site model) to determine the thermodynamic parameters.

Implications for Drug Development

The critical role of this compound in ciliary function and its association with PCD make it a potential target for therapeutic intervention. Understanding the precise mechanisms of this compound's interaction with Ca²⁺ and the dynein motor complex could pave the way for the development of novel drugs.

-

Modulators of this compound-Dynein Interaction: Small molecules that can either enhance or inhibit the Ca²⁺-dependent interaction between this compound and the OAD could be developed to correct abnormal ciliary beating in certain forms of PCD or to modulate sperm motility for contraceptive purposes.

-

Gene Therapy: For PCD caused by mutations in the CLXN gene, gene therapy approaches aimed at delivering a functional copy of the gene to the affected ciliated epithelia could be a viable long-term treatment strategy.

A thorough understanding of the structure and function of this compound is a prerequisite for the rational design of such therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research and development in this area.

References

A Technical Guide to the Mechanism of Calaxin in Sperm Motility

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calaxin, a member of the neuronal calcium sensor (NCS) family, is a critical Ca²⁺-dependent regulator of sperm motility, playing an essential role in chemotaxis—the directed swimming of sperm towards an egg.[1][2][3] It functions as a molecular link between the calcium signaling cascade, initiated by chemoattractants, and the mechanical output of the flagellar motor, the dynein arms.[1] In response to an increase in intracellular Ca²⁺, this compound binds to Ca²⁺ ions and subsequently interacts directly with the outer arm dynein (OAD) complex. This interaction suppresses the velocity of dynein-driven microtubule sliding, leading to the generation and propagation of an asymmetric flagellar waveform.[1][2] This asymmetry is fundamental for altering the sperm's swimming trajectory, enabling it to steer towards the source of the chemoattractant.[4][5] Recent studies also indicate a secondary, Ca²⁺-independent role for this compound in the structural stabilization of the OAD complex.[6][7] This guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: From Signal to Steering

The primary function of this compound is to translate a transient calcium signal into a mechanical change in the flagellar beat pattern. This process is central to sperm chemotaxis, which is crucial for successful fertilization in many species.[1]

The Ca²⁺ Signaling Cascade

In many species, chemoattractants released by the egg or surrounding cells trigger a rapid influx of extracellular Ca²⁺ into the sperm flagellum.[1][8] In ascidians, a well-studied model, this is initiated by a substance known as Sperm Activating and Attracting Factor (SAAF).[1] In mammals, progesterone is a key signaling molecule that activates the sperm-specific Ca²⁺ channel, CatSper, leading to Ca²⁺ entry.[1][8] This influx creates a localized, transient burst of high Ca²⁺ concentration within the flagellum.[1]

This compound as the Ca²⁺ Sensor

This compound is strategically located along the axoneme in association with the outer arm dynein.[4][5] It possesses three calcium-binding domains known as EF-hands.[6] When the intracellular Ca²⁺ concentration rises, this compound binds to these ions, undergoing a conformational change. This change exposes a binding site that allows it to interact with the dynein motor protein complex.[1]

Modulation of Outer Arm Dynein

The direct interaction of the Ca²⁺-bound this compound with outer arm dynein results in the suppression of its motor activity.[1][2] Specifically, in vitro motility assays have demonstrated that this compound directly reduces the velocity of microtubule sliding driven by outer arm dynein at high Ca²⁺ concentrations.[1] This suppression is not an "on/off" switch but rather a modulation, effectively putting the dynein motors on one side of the axoneme into a "low-gear" state.[5] This differential activity between the dyneins on opposite sides of the axoneme is what breaks the symmetry of the flagellar beat, inducing a more curved, asymmetric waveform necessary for turning.[4][9]

Dual Function: Regulation and Stabilization

Studies in vertebrates have revealed a dual function for this compound.[7] In addition to its Ca²⁺-dependent regulatory role, this compound is also required for the stable assembly of the outer arm dynein onto the doublet microtubules of the axoneme.[6][10] Knockout of the this compound gene in zebrafish and mice leads to a partial loss of OADs, resulting in abnormal ciliary and flagellar movement, a phenotype consistent with primary ciliary dyskinesia.[7][10] This structural role appears to be independent of this compound's ability to bind calcium.[6][7]

Signaling and Mechanical Pathway Diagram

The following diagram illustrates the sequence of events from chemoattractant detection to the mechanical alteration of the sperm's flagellar beat.

Caption: this compound signaling pathway in sperm chemotaxis.

Quantitative Data Analysis

The effects of this compound and Ca²⁺ on sperm motility have been quantified through several key experiments. The data below is summarized from studies on Ciona intestinalis sperm.

Table 1: Effect of this compound Inhibition on Sperm Chemotaxis

| Condition | Linear Equation Chemotaxis Index (LECI) | Sperm Swimming Velocity (µm/s) |

|---|---|---|

| Control (DMSO) | 0.45 ± 0.05 | 185 ± 10 |

| 150 µM Repaglinide (this compound Inhibitor) | 0.10 ± 0.03** | 180 ± 12 |

*Data are presented as mean ± SEM. *P < 0.001 vs. Control.[11] Note: Repaglinide significantly inhibits the chemotactic ability (LECI) without affecting the overall swimming speed, indicating a specific effect on directional control.[11]

Table 2: Ca²⁺-Dependent Regulation of Flagellar Asymmetry and Dynein Activity

| Parameter | Low Ca²⁺ (pCa 10) | High Ca²⁺ (pCa 5) | High Ca²⁺ (pCa 5) + this compound Inhibitor |

|---|---|---|---|

| Flagellar Asymmetry Index | 0.1 ± 0.02 | 0.8 ± 0.05** | 0.2 ± 0.03 |

| Microtubule Sliding Velocity (µm/s) | 8.5 ± 0.5 | 4.2 ± 0.4** | 8.1 ± 0.6 |

*Data are presented as mean ± SEM. *P < 0.001 vs. Low Ca²⁺.[1] Note: High Ca²⁺ induces a significant increase in flagellar asymmetry and a corresponding decrease in dynein-driven microtubule sliding velocity.[1] This effect is reversed by a this compound inhibitor, confirming this compound's role as the mediator.[1]

Key Experimental Protocols

The following protocols are foundational for studying the this compound mechanism.

Protocol: Demembranated Sperm Motility Reactivation

This assay allows for the direct control of the intracellular environment to study how factors like Ca²⁺ and ATP affect flagellar movement.[4][5]

-

Sperm Collection: Collect dry sperm from Ciona intestinalis and keep on ice.

-

Demembranation: Suspend sperm in a demembranation solution (e.g., 0.5% Triton X-100, 0.2 M sucrose, 25 mM K-acetate, 20 mM Tris-HCl pH 7.7, 1 mM DTT) for 30 seconds to remove the plasma membrane.

-

Pre-incubation: Transfer the demembranated sperm to a pre-incubation buffer containing 1 mM caged ATP and varying free Ca²⁺ concentrations (buffered with EGTA, calculated as pCa). Incubate for several minutes.

-

Motility Reactivation: Place the sperm suspension on a microscope slide. Initiate motility by a UV flash (e.g., 150 ms) to photolyze the caged ATP, releasing active ATP.[12]

-

Data Acquisition: Record flagellar waveforms using a high-speed camera (e.g., 200-500 fps).

-

Analysis: Analyze flagellar curvature, amplitude, and beat frequency using sperm motility analysis software.

Protocol: In Vitro Dynein-Driven Microtubule Motility Assay

This assay directly measures the effect of this compound on the motor activity of isolated dynein.[1]

-

Dynein Isolation: Isolate outer arm dynein from sperm flagellar axonemes using high-salt extraction methods.

-

Assay Chamber Preparation: Coat a glass coverslip with purified dynein molecules.

-

Microtubule Application: Add fluorescently labeled, taxol-stabilized microtubules to the chamber in a motility buffer (containing ATP, Mg²⁺).

-

Experimental Conditions: Perfuse the chamber with motility buffer containing different concentrations of free Ca²⁺ and purified this compound protein.

-

Data Acquisition: Observe and record the gliding movement of microtubules over the dynein-coated surface using fluorescence microscopy.

-

Analysis: Measure the velocity of the microtubule sliding. A decrease in velocity in the presence of high Ca²⁺ and this compound indicates suppression of dynein motor activity.[1]

Experimental Workflow Diagrams

Visualizing the experimental process is crucial for understanding the data generated.

Caption: Workflow for the demembranated sperm reactivation assay.

References

- 1. This compound drives sperm chemotaxis by Ca2+-mediated direct modulation of a dynein motor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound drives sperm chemotaxis by Ca²⁺-mediated direct modulation of a dynein motor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is required for asymmetric bend initiation and propagation in sperm flagella - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound is required for asymmetric bend initiation and propagation in sperm flagella [frontiersin.org]

- 6. This compound is a key factor for calcium-dependent waveform control in zebrafish sperm | Life Science Alliance [life-science-alliance.org]

- 7. This compound is a key factor for calcium-dependent waveform control in zebrafish sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Signaling in Mammalian Fertilization | Ren Lab@Penn [web.sas.upenn.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

The Role of Calaxin in Primary Ciliary Dyskinesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Ciliary Dyskinesia (PCD) is a rare, genetically heterogeneous disorder characterized by motile cilia dysfunction, leading to a range of clinical manifestations including chronic respiratory infections, situs inversus, and infertility. A key player in the intricate machinery of ciliary movement is Calaxin (also known as EFCAB1 or CLXN), a calcium-binding protein integral to the Outer Dynein Arm (ODA) docking complex (ODA-DC). This technical guide provides an in-depth exploration of the molecular role of this compound in PCD, summarizing quantitative data on the functional consequences of its deficiency, detailing key experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows. Understanding the precise function of this compound is critical for the development of targeted diagnostic and therapeutic strategies for this debilitating disease.

Introduction to this compound and its Function in Cilia

Motile cilia are microtubule-based organelles whose coordinated beating is essential for fluid and mucus clearance in the respiratory tract, cerebrospinal fluid circulation, and sperm motility[1]. The force for ciliary bending is generated by dynein arms, large motor protein complexes that are attached to the peripheral doublet microtubules of the axoneme. The Outer Dynein Arms (ODAs) are the main force generators for ciliary beating[1].

This compound is a calcium-sensor protein that is a critical component of the ODA-docking complex (ODA-DC) in vertebrates[1][2]. The ODA-DC is a multi-protein assembly responsible for anchoring the ODAs to the doublet microtubules. In vertebrates, this complex is composed of this compound (EFCAB1), ARMC4, CCDC114, CCDC151, and TTC25. This compound's role is multifaceted, involving both structural and regulatory functions.

Molecular Mechanism of this compound in Ciliary Function

This compound plays a dual role in ciliary motility, with both calcium-independent and calcium-dependent functions.

2.1. Calcium-Independent Role: Stabilization of the Outer Dynein Arm

Structurally, this compound is essential for the stable docking of the ODAs onto the ciliary doublet microtubules[1][2]. Studies in zebrafish have shown that while a mutation in armc4 leads to a complete loss of ODAs, a mutation in this compound results in a partial loss, particularly in the distal region of the sperm flagella[1]. This indicates that other components of the ODA-DC can initially tether the ODA, but this compound is crucial for stabilizing this interaction[1]. Cryo-electron tomography has revealed that in the absence of this compound, the remaining ODAs are still connected to the doublet microtubule through other ODA-DC components[1]. This suggests a model where the ODA-DC assembles as a complex, and this compound's incorporation provides the final stabilization required for a fully functional ODA array.

2.2. Calcium-Dependent Role: Regulation of Ciliary Waveform

This compound belongs to the neuronal calcium sensor family of proteins and possesses EF-hand motifs that enable it to bind calcium ions[3][4]. This calcium-binding ability is central to its role in regulating the ciliary waveform in response to changes in intracellular calcium concentration[3][4]. In ascidian sperm, this compound-mediated calcium sensing is critical for sperm chemotaxis, where changes in calcium levels alter the flagellar beat pattern to guide the sperm towards the egg[5]. In vertebrates, this function is also conserved. Studies using a mutant form of this compound in zebrafish that is deficient in calcium binding demonstrated that while the ODA stabilization function was intact, the sperm flagella failed to switch to an asymmetric beating pattern in response to calcium[3][4]. This directly links this compound's calcium-binding capacity to the dynamic regulation of ciliary movement.

This compound Deficiency in Primary Ciliary Dyskinesia

Mutations in the EFCAB1 (CLXN) gene, which encodes this compound, have been identified as a cause of Primary Ciliary Dyskinesia[6]. These mutations lead to a loss of functional this compound protein, resulting in the characteristic defects in ciliary motility.

3.1. Genotype-Phenotype Correlation

Patients with EFCAB1 mutations typically present with the classic symptoms of PCD, including neonatal respiratory distress, chronic cough, recurrent sinus and ear infections, and laterality defects such as situs inversus. The underlying cellular phenotype is a partial defect of the ODAs, consistent with the role of this compound in stabilizing the ODA-DC. This partial defect can sometimes make diagnosis challenging, as some residual ciliary motility may be observed.

3.2. Prevalence of EFCAB1 Mutations

The exact prevalence of EFCAB1 mutations within the broader PCD patient population is still being determined as more extensive genetic screening is performed. However, it is recognized as one of the growing number of genes known to cause PCD.

Quantitative Data on this compound Deficiency

The functional consequences of this compound deficiency have been quantified in various model organisms and patient studies.

Table 1: Ciliary and Flagellar Motility Parameters in this compound-Deficient Models

| Organism/Model | Parameter | Wild-Type/Control | This compound/Efcab1 Deficient | Reference |

| Mouse (Efcab1 knockout) | Sperm Swimming Velocity (µm/s) | 109.2 ± 16.4 | 74.9 ± 12.5 | [7] |

| Tracheal Cilia Flow Velocity (µm/s) | ~40 | ~20 | [7] | |

| Tracheal Ciliary Beat Frequency (Hz) | ~12 | ~8 | [7] | |

| Zebrafish (this compound knockout) | Sperm Beating | Normal | Slower beating | [1] |

| PCD Patients (RSPH4A mutation) | Ciliary Beat Frequency (Hz) | 13.1 (median) | 9.3 (median) | [8] |

Table 2: Structural Defects in this compound-Deficient Cilia

| Organism/Model | Structural Defect | Observation | Reference |

| Zebrafish (this compound knockout) | Outer Dynein Arm (ODA) Loss | Partial loss, predominantly in the distal region of sperm flagella. | [1] |

| Mouse (Efcab1 knockout) | Outer Dynein Arm (ODA) Presence | Mostly intact, with rare absence of a few ODAs. | [7] |

Key Experimental Protocols

5.1. High-Speed Video Microscopy (HSVM) for Ciliary Function Analysis

HSVM is a crucial diagnostic and research tool for assessing ciliary beat frequency (CBF) and ciliary beat pattern (CBP).

-

Sample Collection: Ciliated epithelial cells are typically obtained via nasal brush biopsy[9][10]. The brush is inserted into the nasal cavity and gently rotated to collect cells.

-

Sample Preparation: The brush tip is immediately placed in a tube containing cell culture medium (e.g., DMEM)[9]. The tube is shaken to dislodge the cells. The cell suspension is then transferred to a slide or cuvette for microscopy[9].

-

Microscopy and Recording: The slide is placed on a heated microscope stage maintained at 37°C[9]. Ciliary beating is observed using a phase-contrast or differential interference contrast (DIC) microscope equipped with a high-speed camera capable of recording at >100 frames per second[10]. Video sequences are recorded from areas with actively beating cilia.

-

Data Analysis:

-

Ciliary Beat Frequency (CBF): CBF is determined by playing the video in slow motion and counting the number of complete beat cycles over a defined period or by using specialized software that performs Fourier analysis on the changes in light intensity caused by ciliary movement.

-

Ciliary Beat Pattern (CBP): The waveform and coordination of ciliary beating are qualitatively and quantitatively assessed. Parameters such as the amplitude of the beat, the stiffness of the cilium, and the presence of abnormal circular or flickering movements are noted[10].

-

5.2. Cryo-Electron Tomography (Cryo-ET) for Axonemal Ultrastructure

Cryo-ET allows for the high-resolution, three-dimensional visualization of the ciliary axoneme in a near-native state.

-

Sample Preparation:

-

Cilia Isolation: For cultured cells or model organisms, cilia can be isolated by various methods, including calcium shock or treatment with dibucaine. For human studies, nasal biopsy samples can be used directly[11].

-

Plunge Freezing: A small volume of the ciliary suspension is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This vitrifies the sample, preserving its structure without ice crystal formation.

-

-

Data Collection: The frozen grid is transferred to a cryo-transmission electron microscope. A series of two-dimensional images are taken as the sample is tilted at different angles relative to the electron beam.

-

Image Processing and Reconstruction:

-

Tomogram Reconstruction: The tilt-series images are computationally aligned and back-projected to generate a three-dimensional reconstruction (tomogram) of the cilium.

-

Subtomogram Averaging: To enhance the signal-to-noise ratio and achieve higher resolution, repeating structures within the tomogram, such as the 96 nm axonemal repeat containing the dynein arms and their docking complexes, are computationally extracted, aligned, and averaged. This allows for the detailed visualization of protein complexes like the ODA-DC[1][2].

-

5.3. Immunofluorescence (IF) Staining for Protein Localization

IF is used to visualize the localization of specific proteins within the cilia, such as this compound and other ODA components.

-

Sample Preparation:

-

Cell Seeding and Ciliogenesis: For cultured cells, cells are grown on coverslips until confluent and then serum-starved for 24-48 hours to induce ciliogenesis.

-

Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.

-

Permeabilization: The cell membranes are permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular structures.

-

-

Immunostaining:

-

Blocking: Non-specific antibody binding sites are blocked using a solution containing serum or bovine serum albumin (BSA).

-

Primary Antibody Incubation: The sample is incubated with a primary antibody specific to the protein of interest (e.g., anti-Calaxin/EFCAB1) and a marker for cilia (e.g., anti-acetylated α-tubulin).

-

Secondary Antibody Incubation: After washing, the sample is incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies. Different fluorophores are used for each primary antibody to allow for simultaneous visualization.

-

Counterstaining and Mounting: The nuclei are often stained with a DNA dye like DAPI. The coverslip is then mounted on a microscope slide with an anti-fade mounting medium.

-

-

Imaging: The sample is visualized using a fluorescence or confocal microscope. Co-localization of proteins can be assessed by merging the images from the different fluorescent channels.

Signaling Pathways and Experimental Workflows

6.1. This compound's Role in the ODA-DC and Calcium Signaling

The following diagram illustrates the position of this compound within the ODA-DC and its dual function in ODA stabilization and calcium-mediated waveform regulation.

6.2. Experimental Workflow for Investigating this compound Function in PCD

This diagram outlines a typical experimental workflow for characterizing the impact of a suspected EFCAB1 mutation.

References

- 1. This compound stabilizes the docking of outer arm dyneins onto ciliary doublet microtubule in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound stabilizes the docking of outer arm dyneins onto ciliary doublet microtubule in vertebrates | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a key factor for calcium-dependent waveform control in zebrafish sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound is required for asymmetric bend initiation and propagation in sperm flagella [frontiersin.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. This compound is required for cilia-driven determination of vertebrate laterality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancing Primary Ciliary Dyskinesia Diagnosis through High-Speed Video Microscopy Analysis [mdpi.com]

- 9. Video: High-speed Video Microscopy Analysis for First-line Diagnosis of Primary Ciliary Dyskinesia [jove.com]

- 10. High-speed Video Microscopy Analysis (HVMA) [medizin.uni-muenster.de]

- 11. Cryo-electron tomography reveals ciliary defects underlying human RSPH1 primary ciliary dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Calaxin Gene: A Technical Guide to its Role in Ciliary Function and Human Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Calaxin (CLXN) gene, also known as EFCAB1 and ODAD5, encodes a crucial calcium-binding protein implicated in the intricate machinery of motile cilia. As a key component of the outer dynein arm-docking complex (ODA-DC), this compound plays a pivotal role in the assembly and function of the dynein motors that drive ciliary and flagellar beating. Pathogenic variants in the CLXN gene are a cause of primary ciliary dyskinesia (PCD), a rare, autosomal recessive genetic disorder characterized by chronic respiratory disease, laterality defects (situs inversus), and infertility. This technical guide provides a comprehensive overview of the this compound gene, its protein product, and its association with human disease. It details the molecular mechanisms of this compound function, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its role in cellular signaling pathways.

Introduction to the this compound Gene

The CLXN gene is located on chromosome 8 and encodes the protein this compound. This protein is a member of the EF-hand superfamily of calcium-binding proteins. Its primary function is associated with the regulation of ciliary and flagellar motility.[1][2] this compound is an essential component of the ODA-DC, a protein complex responsible for anchoring the outer dynein arms to the microtubule doublets of the ciliary axoneme.[2] This anchoring is critical for the efficient generation of force required for the rhythmic beating of cilia and flagella.

Molecular Biology of this compound

Gene and Protein Characteristics:

| Feature | Description |

| Gene Name | This compound |

| Gene Symbol | CLXN |

| Aliases | EFCAB1, ODAD5, CILD53, FLJ11767 |

| Chromosomal Location | 8q24.13 |

| Protein Name | This compound |

| UniProt ID | Q9HAE3 |

| Key Domains | Multiple EF-hand calcium-binding domains |

This compound's function is intrinsically linked to its ability to bind calcium ions (Ca²⁺) through its EF-hand motifs. This binding induces conformational changes in the protein, which in turn modulates its interaction with other components of the ODA-DC and the dynein motor itself. This calcium sensitivity allows for the regulation of ciliary beat frequency and waveform in response to intracellular calcium signals.

This compound and Primary Ciliary Dyskinesia (PCD)

Primary ciliary dyskinesia is a genetically heterogeneous disorder resulting from defects in the structure and/or function of motile cilia. The global prevalence of PCD is estimated to be at least 1 in 7,554 individuals, though this is likely an underestimate.[3] While mutations in over 50 genes have been linked to PCD, pathogenic variants in CLXN are a recognized cause.[4]

Homozygous pathogenic variants in CLXN have been identified in individuals presenting with classic PCD symptoms, including respiratory distress, laterality defects, and chronic respiratory symptoms.[4] These mutations lead to defects in the assembly of the distal outer dynein arms in respiratory cilia.[4]

Quantitative Data Associated with this compound and PCD:

| Parameter | Value | Reference |

| Global PCD Prevalence (estimated) | ≥ 1 in 7,554 | [3] |

| PCD Patients with CLXN Mutations | 3 individuals with homozygous pathogenic variants identified in one study | [4] |

| Ciliary Beat Frequency (CBF) in Healthy Controls | Median: 13.1 Hz (Range: 9.3 - 16 Hz) | [5] |

| Ciliary Beat Frequency (CBF) in PCD Patients (general) | Significantly lower than in non-PCD patients | [6] |

Experimental Protocols for Studying this compound

A variety of experimental techniques are employed to investigate the function of this compound and the impact of its mutation. Detailed methodologies for key experiments are provided below.

Analysis of Ciliary Beat Frequency and Waveform

High-speed video microscopy analysis (HVMA) is the primary method for assessing ciliary motility.

Protocol: High-Speed Video Microscopy Analysis (HVMA)

-

Sample Collection: Obtain ciliated epithelial cells via nasal brushing.

-

Sample Preparation:

-

Suspend the brush tip in a cell culture medium (e.g., DMEM).

-

Gently agitate to release the cells.

-

Transfer the cell suspension to a slide and cover with a coverslip.

-

-

Microscopy Setup:

-

Use an inverted microscope equipped with a high-speed camera (capable of >200 frames per second).

-

Maintain the sample at a physiological temperature (37°C).

-

-

Image Acquisition:

-

Record video sequences of beating cilia from multiple areas of the slide.

-

-

Data Analysis:

-

Use specialized software to analyze the recorded videos.

-

Ciliary Beat Frequency (CBF): Manually count the number of beats over a defined time period or use automated Fourier transform-based methods.

-

Ciliary Beat Pattern (CBP): Observe the waveform of individual cilia in slow-motion playback to identify abnormalities such as stiffness, reduced amplitude, or asynchronous beating.

-

In Vitro Motility Assays

These assays are used to directly observe the motor activity of dynein and the effect of regulatory proteins like this compound.

Protocol: In Vitro Microtubule Gliding Assay

-

Chamber Preparation:

-

Construct a flow chamber using a microscope slide and a coverslip with double-sided tape as a spacer.

-

-

Motor Immobilization:

-

Introduce a solution containing purified dynein motor proteins into the chamber and allow them to adsorb to the glass surface.

-

Block any remaining non-specific binding sites with a protein solution like casein.

-

-

Microtubule Introduction:

-

Perfuse the chamber with a solution containing fluorescently labeled microtubules.

-

-

Motility Initiation and Observation:

-

Introduce a solution containing ATP and varying concentrations of Ca²⁺ to initiate microtubule gliding.

-

Observe and record the movement of the microtubules using fluorescence microscopy.

-

-

Data Analysis:

Protein-Protein Interaction Analysis

Co-immunoprecipitation is a standard technique to identify proteins that interact with this compound.

Protocol: Co-Immunoprecipitation (Co-IP)

-

Cell Lysis:

-

Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein complexes.

-

-

Pre-clearing:

-

Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to this compound.

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-Calaxin complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer.

-

-

Analysis:

Calcium Binding Assays

Isothermal titration calorimetry is a powerful method to quantify the binding affinity of calcium to this compound.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare a solution of purified this compound protein in a suitable buffer.

-

Prepare a solution of CaCl₂ in the same buffer.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the ITC instrument.

-

Load the CaCl₂ solution into the injection syringe.

-

Perform a series of injections of the CaCl₂ solution into the this compound solution while monitoring the heat changes.

-

-

Data Analysis:

This compound in Cellular Signaling

This compound functions as a calcium sensor within the ODA-DC, translating changes in intracellular Ca²⁺ concentration into a functional response of the ciliary motor. The binding of Ca²⁺ to this compound is thought to induce a conformational change that alters the interaction between the ODA-DC and the outer dynein arm, thereby modulating its ATPase activity and the resulting microtubule sliding velocity. This regulatory mechanism is crucial for controlling the beat frequency and waveform of cilia, enabling processes such as directional swimming of sperm and mucociliary clearance in the airways.

Diagram of the this compound Signaling Pathway in Cilia:

Caption: this compound-mediated calcium signaling in ciliary motility.

Experimental Workflow for Investigating this compound Function:

Caption: Workflow for functional analysis of the this compound gene.

Conclusion

The this compound gene is a critical player in the complex process of ciliary and flagellar motility. Its role as a calcium sensor within the outer dynein arm-docking complex highlights the importance of calcium signaling in the regulation of ciliary function. Mutations in CLXN leading to Primary Ciliary Dyskinesia underscore its essential function in human health. Further research into the precise molecular mechanisms of this compound action and the development of high-throughput screening methods will be vital for a deeper understanding of PCD pathogenesis and the exploration of potential therapeutic interventions. This technical guide serves as a foundational resource for professionals engaged in the study of ciliopathies and the development of novel diagnostics and treatments.

References

- 1. CLXN this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. Pathogenic variants in CLXN encoding the outer dynein arm docking-associated calcium-binding protein this compound cause primary ciliary dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advancing Primary Ciliary Dyskinesia Diagnosis through High-Speed Video Microscopy Analysis [mdpi.com]

- 6. Quantitative analysis of ciliary beating in primary ciliary dyskinesia: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Speeding up kinesin-driven microtubule gliding in vitro by variation of cofactor composition and physicochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. assaygenie.com [assaygenie.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Metal binding affinity and structural properties of calmodulin‐like protein 14 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. tainstruments.com [tainstruments.com]

- 20. Temperature effects on calcium binding to caseins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

The Role of Calaxin in Calcium-Dependent Regulation of Dynein and Sperm Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin is a calcium-binding axonemal protein that plays a pivotal role in the regulation of sperm motility, particularly in response to chemoattractants.[1][2] First identified in the sperm flagella of the ascidian Ciona intestinalis, this compound acts as a crucial link between calcium signaling and the mechanical output of the dynein motor complex.[3] This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Molecular Characterization

This compound was discovered during a search for axonemal proteins that regulate the Ca²⁺-dependent movement of sperm flagella.[3] It is a member of the neuronal calcium sensor (NCS) family of proteins and is highly conserved across metazoans, including humans.[3]

Protein Structure and Domains

This compound is characterized by the presence of three EF-hand Ca²⁺-binding motifs.[4] These motifs are responsible for the protein's ability to sense and respond to changes in intracellular calcium concentration. The binding of Ca²⁺ to these domains induces a conformational change in this compound, enabling it to interact with its target proteins.

Orthologs and Evolutionary Conservation

Orthologs of this compound have been identified in a wide range of metazoan species, highlighting its conserved and fundamental role in ciliary and flagellar motility.[3] The human ortholog of this compound is encoded by the CLXN gene.[5]

Quantitative Data

A summary of the key quantitative data related to this compound is presented in the tables below.

Table 1: Calcium Binding Properties of this compound

| Parameter | Value | Method | Reference |

| Number of Ca²⁺ Binding Sites | 3 | Isothermal Titration Calorimetry | [4] |

| Ca²⁺ Concentration for Significant Flagellar Asymmetry | > 10⁻⁶ M | In vitro motility assay | [2] |

| Mutant Deficient in Ca²⁺ Binding | E130A | Site-directed mutagenesis | [6][7] |

Table 2: Protein Interactions and Functional Effects

| Interacting Protein | Effect of Interaction | Method | Reference |

| Outer-arm dynein | Suppression of microtubule sliding velocity at high Ca²⁺ concentrations | In vitro motility assay | [1][2] |

| β-tubulin | In situ binding | Cross-linking experiments | [8] |

Note: Specific binding affinities (Kd values) for this compound's interactions with dynein and tubulin are not extensively reported in the reviewed literature. Determination of these values would require further biophysical studies such as surface plasmon resonance or isothermal titration calorimetry.

Signaling Pathway

This compound is a key component of the signaling pathway that governs sperm chemotaxis. The binding of a chemoattractant to its receptor on the sperm surface triggers a cascade of events leading to an increase in intracellular Ca²⁺, which in turn activates this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Motility Assay for this compound-Dynein Interaction

This assay is used to observe the effect of this compound on the microtubule sliding velocity driven by outer-arm dynein.

Protocol Details:

-

Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip, separated by double-sided tape to create a channel.

-

Dynein Coating: Introduce a solution of purified outer-arm dynein (e.g., 55 µg/mL) into the flow cell and incubate to allow the dynein to adsorb to the glass surface.

-

Blocking: Wash the flow cell with a blocking buffer containing bovine serum albumin (BSA) to prevent non-specific binding of microtubules.

-

Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell.

-

Activation and Observation: Perfuse the flow cell with a motility buffer containing ATP, this compound (e.g., 186 µg/mL), and varying concentrations of CaCl₂ and EGTA to achieve desired free Ca²⁺ concentrations (e.g., from pCa 9 to pCa 4).

-

Data Acquisition: Record the movement of the microtubules using a fluorescence microscope equipped with a sensitive camera.

-

Analysis: Track the movement of individual microtubules to determine their sliding velocity.

Co-Immunoprecipitation of this compound and Dynein

This protocol is used to demonstrate the physical interaction between this compound and outer-arm dynein in a cellular extract.

Protocol Details:

-

Cell Lysis: Prepare a lysate from sperm cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for this compound.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate to bind the antibody-Calaxin complex.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a subunit of outer-arm dynein to detect its presence.

Isothermal Titration Calorimetry (ITC) for Ca²⁺ Binding

ITC is a powerful technique to directly measure the thermodynamics of binding, including the stoichiometry and affinity of Ca²⁺ binding to this compound.

Protocol Details:

-

Sample Preparation: Prepare a solution of purified, Ca²⁺-free this compound in a suitable buffer. Prepare a corresponding solution of CaCl₂ in the same buffer.

-

ITC Experiment: Load the this compound solution into the sample cell of the ITC instrument and the CaCl₂ solution into the titration syringe.

-

Titration: Perform a series of injections of the CaCl₂ solution into the this compound solution while monitoring the heat changes associated with binding.

-

Data Analysis: Analyze the resulting titration curve to determine the binding stoichiometry (n), dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the Ca²⁺-Calaxin interaction.

Implications for Drug Development

The crucial role of this compound in sperm motility and chemotaxis makes it a potential target for the development of novel non-hormonal contraceptives. Small molecules that inhibit the Ca²⁺-dependent interaction of this compound with dynein could effectively impair sperm's ability to reach and fertilize an egg. The use of repaglinide, a known inhibitor of neuronal calcium sensor proteins, has been shown to disrupt sperm chemotaxis, providing a proof-of-concept for this approach.[3] Further research into the structure of the this compound-dynein interface could facilitate the design of more potent and specific inhibitors.

Conclusion

This compound is a key Ca²⁺-sensor protein that directly modulates the activity of outer-arm dynein to control flagellar waveform and guide sperm chemotaxis. Its conserved nature and critical function present an exciting avenue for further research into the fundamental mechanisms of cell motility and for the development of novel therapeutic and contraceptive strategies. This technical guide provides a foundational understanding of this compound, summarizing the current knowledge and providing detailed protocols to facilitate future investigations into this important regulatory protein.

References

- 1. Activation of motility and chemotaxis in the spermatozoa: From invertebrates to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sperm chemotaxis - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. This compound drives sperm chemotaxis by Ca²⁺-mediated direct modulation of a dynein motor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory mechanisms for sperm chemotaxis and flagellar motility | Semantic Scholar [semanticscholar.org]

- 6. The Roles of Two CNG Channels in the Regulation of Ascidian Sperm Chemotaxis [mdpi.com]

- 7. Activation of motility and chemotaxis in the spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is required for asymmetric bend initiation and propagation in sperm flagella - PMC [pmc.ncbi.nlm.nih.gov]

Calaxin: A Deep Dive into its Structure, Calcium-Binding Domains, and Functional Implications

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calaxin, a member of the neuronal calcium sensor (NCS) protein family, is a critical regulator of ciliary and flagellar motility.[1][2] Its function is intrinsically linked to its ability to bind calcium ions, leading to conformational changes that modulate the activity of dynein motor proteins. This guide provides a comprehensive overview of the current understanding of this compound's structure, its calcium-binding domains, and the signaling pathways it governs. Detailed experimental protocols and quantitative data are presented to facilitate further research and exploration of this compound as a potential therapeutic target.

Introduction

This compound is a Ca2+-binding protein that plays an essential role in the regulation of flagellar and ciliary movement.[2] In ascidians, it is crucial for the chemotaxis of sperm.[1][3] In vertebrates, mutations in the gene encoding this compound (Efcab1) lead to phenotypes characteristic of primary ciliary dyskinesia (PCD), including hydrocephalus, situs inversus, and abnormal motility of trachea cilia and sperm flagella.[2] this compound functions as a component of the outer dynein arm-docking complex (ODA-DC), mediating the binding of outer dynein arms to doublet microtubules.[4] Its dual role as a calcium-dependent regulator and a calcium-independent stabilizer of the outer dynein arm highlights its complex involvement in ciliary and flagellar function.[5][6]

This compound Protein Structure

The crystal structure of this compound from the ascidian Ciona intestinalis has been solved in both calcium-bound and magnesium-bound forms, revealing a protein composed of 11 helices and containing four EF-hand motifs.[3] Like other NCS family proteins, this compound is divided into an N-terminal and a C-terminal domain.[3]

Overall Structure and Conformational States

This compound exhibits two distinct conformational states: an "open" state and a "closed" state. The transition between these states is critical for its function and is influenced by the binding of divalent cations.[1][3][7] The C-terminal domain undergoes a significant conformational change between the open and closed states, involving the inward movement of the α7 and α8 helices.[3] This movement reduces the exposure of a hydrophobic surface that is believed to be important for interacting with its target proteins, such as dynein.[3]

Small-angle X-ray scattering (SAXS) experiments have shown that in solution, Ca2+-binding shifts the equilibrium towards the closed state, while in the Mg2+-bound form, this compound predominantly exists in the open state.[3]

Quantitative Structural Data

The following tables summarize key quantitative data derived from the crystal structures of this compound.

Table 1: Macromolecule Content of Ciona intestinalis this compound Crystal Structures

| Parameter | Ca2+-bound (PDB ID: 5X9A) | Mg2+-bound (PDB ID: 5YPX) |

| Total Structure Weight | 52.3 kDa | 52.08 kDa |

| Atom Count | 3,406 | 3,062 |

| Modeled Residue Count | 386 | 369 |

| Deposited Residue Count | 446 | 446 |

Data sourced from RCSB PDB.[1][7]

Table 2: Interhelical Angles Between E-helix and F-helix in EF-hands of Ca2+-bound this compound

| EF-hand | Open state (°) | Closed state (°) | Difference (°) |

| EF0 | 63.38 | 67.01 | -3.63 |

| EF1 | 58.01 | 61.82 | -3.81 |

| EF2 | 91.41 | 72.48 | 18.93 |

| EF3 | 94.26 | 80.31 | 13.95 |

This table highlights the significant conformational changes in EF2 and EF3 upon transition from the closed to the open state.[3]

Table 3: Thermal Stability of Wild-Type and Mutant this compound

| Protein | Melting Temperature (Tm) |

| Wild-Type this compound | 56 °C |

| α11-deletion mutant | 28 °C |

The deletion of the α11 helix, which interacts with the N-terminal domain, significantly reduces the thermostability of the protein.[3]

Calcium Binding Domains: The EF-hands

This compound possesses four EF-hand motifs, designated EF0, EF1, EF2, and EF3.[3] Of these, EF1, EF2, and EF3 are capable of binding Ca2+ ions.[1][3] EF0 lacks the conserved residues necessary for calcium coordination.[3]

The EF-hands are crucial for the calcium-sensing function of this compound. EF2 and EF3, located in the C-terminal domain, play a pivotal role in the conformational change between the open and closed states.[1][3] Mutational analysis has shown that a single amino acid substitution in EF2 (E118A in Ciona and E130A in zebrafish) is sufficient to abolish the calcium-binding ability of the entire protein, underscoring the critical role of this specific EF-hand.[5][6][8]

Signaling and Functional Regulation

This compound's primary role is to regulate the activity of outer arm dynein in a calcium-dependent manner, thereby controlling the waveform of cilia and flagella.[3][5][6]

Calcium-Dependent Regulation of Dynein

An increase in intracellular Ca2+ concentration triggers the binding of Ca2+ to the EF-hands of this compound. This binding induces a conformational change to the "closed" state, which is thought to expose a binding site for the dynein heavy chain.[3] The interaction of Ca2+-bound this compound with dynein inhibits its activity, leading to an asymmetric flagellar beat.[5][6] This mechanism is fundamental for processes like sperm chemotaxis, where changes in swimming direction are required to navigate towards an egg.[1][3]

Calcium-Independent Structural Role

Recent studies have revealed a dual function for this compound. In addition to its role as a calcium sensor, it also acts as a calcium-independent stabilizer of the outer arm dynein.[5][6] Knockout studies in zebrafish have shown that in the absence of this compound, there is a reduction in the amount of outer arm dynein in sperm flagella, leading to motility defects.[5][6] This structural role is independent of this compound's ability to bind calcium, as a calcium-binding deficient mutant (E130A) was able to rescue the outer arm dynein reduction in knockout zebrafish.[5][6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound's structure and function.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamic parameters of binding interactions, such as this compound binding to calcium.

-

Protein Preparation: Recombinant wild-type and mutant this compound are expressed and purified.

-

Titration: A solution of CaCl2 is titrated into a sample cell containing the purified this compound protein.

-

Data Analysis: The heat changes upon each injection are measured and fitted to a binding model (e.g., a three-site sequential binding model for this compound) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).[3][5][6]

Fluorescence-Based Thermal Stability Assay

This assay is used to determine the melting temperature (Tm) of a protein, providing insights into its stability.

-

Sample Preparation: Purified protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

-

Thermal Denaturation: The sample is subjected to a gradual increase in temperature.

-

Fluorescence Measurement: As the protein unfolds, the dye binds, and the fluorescence intensity increases.

-

Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition, often by analyzing the first derivative of the fluorescence curve.[3]

Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the size and shape of macromolecules in solution.

-

Sample Preparation: Purified this compound solutions in the presence of either Ca2+ or Mg2+ are prepared.

-

Data Collection: The samples are exposed to an X-ray beam, and the scattering pattern is recorded.

-

Data Analysis: The radius of gyration (Rg) is calculated from the Guinier plot to determine the overall size and confirm the monomeric state. The experimental scattering curves are then fitted with theoretical curves calculated from the crystal structures of the open and closed states to estimate the population of each conformer in solution.[3]

Conclusion and Future Directions

This compound is a multifaceted protein that acts as both a dynamic calcium-dependent regulator and a static, calcium-independent structural component of the ciliary and flagellar machinery. Its intricate mechanism of action, involving a conformational switch between open and closed states, provides a clear example of how calcium signaling can be translated into precise mechanical responses.

For drug development professionals, this compound presents a potential target for modulating ciliary and flagellar function. Understanding the specific interactions between this compound and its binding partners, particularly dynein, at an atomic level could pave the way for the design of small molecules that either enhance or inhibit its activity. Such compounds could have applications in treating ciliopathies or in the development of novel contraceptives.

Future research should focus on elucidating the precise binding interface between this compound and the dynein motor, as well as identifying other potential interaction partners. Further investigation into the regulation of this compound expression and localization will also be crucial for a complete understanding of its role in health and disease.

References

- 1. rcsb.org [rcsb.org]

- 2. This compound is required for cilia-driven determination of vertebrate laterality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of a Ca2+-dependent regulator of flagellar motility reveals the open-closed structural transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. This compound is a key factor for calcium-dependent waveform control in zebrafish sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a key factor for calcium-dependent waveform control in zebrafish sperm | Life Science Alliance [life-science-alliance.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

Expression of Calaxin in different cell types

An In-depth Technical Guide to the Expression and Function of Calaxin

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound, encoded by the EFCAB1 (EF-hand calcium binding domain 1) or CLXN gene, is a crucial calcium-binding protein associated with the regulation of motile cilia and flagella.[1][2] As a key component of the outer arm dynein (OAD) docking complex, this compound performs a dual role. First, in a calcium-independent manner, it functions as a stabilizer, securing the OAD motor complexes onto the ciliary doublet microtubules.[3][4][5] Second, and central to its regulatory function, it acts as a calcium sensor. In response to elevated intracellular calcium levels, this compound directly modulates the activity of the dynein motors to alter the waveform of ciliary and flagellar beating.[4][5][6]

This regulatory activity is vital for numerous biological processes, including sperm chemotaxis, mucociliary clearance in the airways, and the determination of left-right body asymmetry during embryonic development.[1][6][7] Consequently, mutations in the this compound gene are linked to Primary Ciliary Dyskinesia (PCD), a significant genetic disorder characterized by impaired ciliary function, leading to symptoms such as situs inversus and chronic respiratory infections.[1][2][4] This guide provides a comprehensive overview of this compound's expression, its role in signaling, and detailed protocols for its study.

Expression of this compound in Different Cell Types

Table 2.1: Summary of Confirmed this compound Expression in Vertebrate Cell Types

| Cell/Tissue Type | Organism Model(s) | Function | Reference(s) |

| Sperm Flagella | Ascidian, Mouse, Zebrafish, Human | Regulation of asymmetric beating for chemotaxis and motility. | [1][2][3][4][6] |

| Tracheal Epithelial Cilia | Mouse | Contribution to mucociliary clearance. | [1] |

| Embryonic Nodal Cilia | Mouse | Generation of fluid flow to establish left-right asymmetry. | [1] |

| Kupffer's Vesicle Cilia | Zebrafish | Orthologous to nodal cilia; establishes left-right patterning. | [1][3][4] |

Signaling Pathways and Molecular Interactions

This compound is a critical transducer in the calcium-dependent signaling pathway that governs ciliary and flagellar motility. The cilium maintains a distinct calcium signaling compartment, enabling localized and rapid responses to stimuli.

The signaling cascade is initiated by an influx of extracellular Ca²⁺ into the cilium through specialized ion channels, such as PKD1L1-PKD2L1, located on the ciliary membrane.[1][4] This influx raises the intraciliary Ca²⁺ concentration. This compound, with its EF-hand calcium-binding motifs, senses this change. Upon binding Ca²⁺, this compound undergoes a conformational change that enables it to directly interact with and suppress the microtubule-sliding activity of the outer dynein arm motor.[6][7] This transient suppression of the motor protein is essential for generating the asymmetric bending of the axoneme, allowing the cell to alter its swimming path (e.g., in sperm chemotaxis) or modulate fluid flow.[4][5][6]

Experimental Protocols

Accurate detection and quantification of this compound are essential for research and diagnostic development. The following sections provide detailed protocols for the analysis of this compound protein and mRNA expression.

The general workflow for quantifying a ciliary protein like this compound involves several key stages, from sample preparation to data analysis. This process ensures that results are both reliable and reproducible.

Protocol for this compound Detection by Western Blot

This method quantifies this compound protein levels in tissue or cell lysates.

-

Protein Extraction:

-

Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (total protein lysate) and determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Prepare samples by mixing 20-30 µg of protein lysate with an equal volume of 2X Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load samples onto a 12% polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-CLXN) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Visualization and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Perform densitometry analysis using software like ImageJ. Normalize the this compound band intensity to a loading control protein (e.g., GAPDH or β-actin) to determine relative expression levels.

-

Protocol for this compound Detection by Immunohistochemistry (IHC)

This protocol localizes this compound protein within paraffin-embedded tissue sections.

-

Tissue Preparation:

-

Fix fresh tissue in 4% paraformaldehyde (PFA) for 24 hours at 4°C.

-

Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.

-

Cut 5 µm sections using a microtome and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 1 hour.

-

Deparaffinize sections by immersing in xylene (2 x 10 minutes).

-

Rehydrate through a graded ethanol series (100%, 95%, 70%) to distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.[8]

-

-

Staining:

-

Wash sections with PBS.

-

Permeabilize with 0.2% Triton X-100 in PBS for 15 minutes if necessary (especially for intracellular epitopes).[9]

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.[9]

-

Incubate with the primary anti-Calaxin antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

-

For ciliary co-localization, a co-stain with an antibody against a marker like acetylated α-tubulin can be performed simultaneously.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount coverslips using an anti-fade mounting medium.

-

Image using a confocal or fluorescence microscope to visualize the subcellular localization of this compound, particularly within the cilia.

-

Protocol for EFCAB1/CLXN mRNA Detection by In Situ Hybridization (ISH)

This method visualizes the cellular location of this compound mRNA transcripts in whole-mount embryos or tissue sections.

-

Probe Synthesis:

-

Amplify a ~500-800 bp region of the EFCAB1/CLXN cDNA using PCR.

-

Use the PCR product as a template for in vitro transcription to synthesize a digoxigenin (DIG)-labeled antisense RNA probe.

-

Purify the probe and verify its concentration and integrity.

-

-

Sample Preparation:

-

Fix embryos or tissues in 4% PFA overnight at 4°C.

-

Dehydrate through a graded methanol/PBST series and store in 100% methanol at -20°C.[10]

-

On the day of the experiment, rehydrate samples through a reverse methanol/PBST series.

-

-

Hybridization:

-

Treat samples with Proteinase K to improve probe penetration (concentration and time must be optimized for the specific tissue).[10]

-

Refix the samples in 4% PFA.

-

Pre-hybridize in hybridization buffer at 65-70°C for 2-4 hours.[10]

-

Replace with fresh hybridization buffer containing the DIG-labeled probe and incubate overnight at 65-70°C.

-

-

Washes and Detection:

-

Perform a series of stringent washes with pre-warmed saline-sodium citrate (SSC) buffer at the hybridization temperature to remove the unbound probe.[10]

-

Block with a blocking solution (e.g., 2% Roche blocking reagent, 20% heat-inactivated sheep serum in MABT) for 2-4 hours.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash extensively with MABT buffer.

-

Equilibrate in alkaline phosphatase buffer (NTMT).

-

Develop the color reaction by adding NBT/BCIP substrate. Monitor the reaction closely and stop it by washing with PBST once the desired signal is achieved.

-

-

Imaging:

-

Post-fix the samples in 4% PFA.

-

Clear the samples (e.g., in glycerol) and image using a brightfield microscope. The resulting purple/blue precipitate indicates the location of EFCAB1/CLXN mRNA.

-

References

- 1. Calcium Signaling in Cilia and Ciliary-Mediated Intracellular Calcium Signaling: Are They Independent or Coordinated Molecular Events? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ion channels and calcium signaling in motile cilia | eLife [elifesciences.org]

- 4. ovid.com [ovid.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pnas.org [pnas.org]

- 7. This compound drives sperm chemotaxis by Ca²⁺-mediated direct modulation of a dynein motor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 9. jove.com [jove.com]

- 10. youtube.com [youtube.com]

Calaxin Orthologs in Drosophila and Zebrafish: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) is a critical second messenger in the regulation of ciliary and flagellar motility. This technical guide provides a comprehensive overview of Calaxin, a key Ca²⁺-sensor protein in the cilia of the zebrafish (Danio rerio), and explores the landscape of analogous proteins in the fruit fly (Drosophila melanogaster). While a direct ortholog of this compound is absent in Drosophila, this guide details the function of Calx, a Na⁺/Ca²⁺ exchanger with a significant role in calcium homeostasis. In contrast, zebrafish this compound is presented as a multifaceted protein with dual roles in both the structural stability and the Ca²⁺-dependent regulation of the outer dynein arm (OAD), a motor complex essential for ciliary beating. This document synthesizes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a core resource for researchers in cell biology, developmental biology, and drug discovery targeting ciliopathies and related disorders.

This compound and its Orthologs: An Overview

This compound is an EF-hand calcium-binding protein that plays a crucial role in the regulation of ciliary and flagellar movement. In vertebrates, it is an essential component of the outer dynein arm docking complex (OAD-DC). This guide focuses on the well-characterized this compound in zebrafish and the distinct calcium-regulating protein, Calx, in Drosophila.

Zebrafish (Danio rerio) this compound (efcab1)

In zebrafish, this compound (encoded by the clxn or efcab1 gene) is a vital protein with a dual function in motile cilia[1]. It acts as both a Ca²⁺-independent stabilizer of the OAD and a Ca²⁺-dependent regulator of the ciliary waveform[2][3][4]. Loss-of-function mutations in this compound lead to phenotypes consistent with primary ciliary dyskinesia (PCD), including laterality defects due to impaired fluid flow in the Kupffer's vesicle, the left-right organizer in teleosts[1][5][6].

Drosophila melanogaster: Absence of a Direct this compound Ortholog and the Role of Calx

A protein BLAST search of the zebrafish this compound protein sequence against the Drosophila melanogaster proteome reveals no direct ortholog. The fruit fly genome does, however, encode a protein named Calx, which is involved in calcium regulation but is functionally and structurally distinct from this compound. Calx is a Na⁺/Ca²⁺ exchanger, homologous to the mammalian NCX family, and its primary role is to extrude excess Ca²⁺ from the cell[7][8][9]. While essential for calcium homeostasis, particularly in sensory neurons, Calx is not a direct component of the ciliary axoneme's motor machinery in the way this compound is[9][10]. The regulation of Drosophila sperm motility is known to be calcium-dependent, involving the Pkd2 calcium channel, but a direct this compound-like regulator of the dynein arms has not been identified[11][12].

Quantitative Data

Zebrafish this compound Calcium-Binding Properties

Isothermal titration calorimetry (ITC) has been used to determine the Ca²⁺-binding properties of wild-type (WT) zebrafish this compound and a mutant form, E130A, which has a substitution in the second EF-hand domain[2].

| Protein | Number of Ca²⁺ Binding Sites | Binding Affinity (Kd) | Reference |

| WT-Calaxin | 3 | Not explicitly quantified in the provided search results. | [2] |

| E130A-Calaxin | 0 (No significant binding) | N/A | [2] |

Functional Effects of this compound Mutation in Zebrafish